molecular formula C18H20N2O3S B2430984 2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 921916-37-2

2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2430984
CAS RN: 921916-37-2
M. Wt: 344.43
InChI Key: JJJUDFWUAGQTIU-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2). Sulfonamides are commonly used in medicinal chemistry and can be found in various classes of drugs, including antibiotics and diuretics .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the sulfonamide group through a reaction between a sulfonyl chloride and an amine. The tetrahydroquinoline moiety could be synthesized through a Povarov reaction or similar methods .

Molecular Structure Analysis

The compound contains a benzenesulfonamide group attached to a trimethyl group and a tetrahydroquinoline group. These groups can have significant effects on the compound’s physical and chemical properties .

Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo various reactions, including hydrolysis, acylation, and displacement reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including factors like its degree of ionization, solubility, and stability .

Scientific Research Applications

Drug Research and Development

The compound belongs to the class of 4-hydroxy-2-quinolones, which are known for their pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis of Heterocycles

This compound could potentially be used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Antimalarial Agent

Quinoline derivatives have been used in the synthesis of antimalarial agents. For example, nalidixic acid, a side product found during the synthesis of the antimalarial agent chloroquine, belongs to the quinolone class .

Treatment of Nocturnal Leg Cramps and Arthritis

Quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis . Given the structural similarity, it’s possible that TMTB or its derivatives could have similar applications.

Prion Infection Treatment

Quinine and its derivatives have also been used with limited success to treat people who had been infected by prions . This suggests a potential application of TMTB in prion infection treatment.

Cell Viability Assessment

Compounds with similar structures are used in cell viability assays. For example, MTT is used to assess cell viability as a function of redox potential . TMTB could potentially have a similar application.

Future Directions

The future research directions would depend on the compound’s observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2,4,5-trimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-8-13(3)17(9-12(11)2)24(22,23)20-15-5-6-16-14(10-15)4-7-18(21)19-16/h5-6,8-10,20H,4,7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJUDFWUAGQTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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